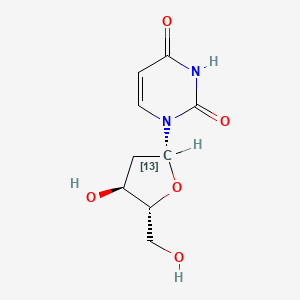
N-tert-Butoxycarbonyl-4-anilinopiperidine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butoxycarbonyl-4-anilinopiperidine-d5 is a deuterated derivative of N-tert-Butoxycarbonyl-4-anilinopiperidine. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies. The molecular formula of this compound is C16H19D5N2O2, and it has a molecular weight of 281.40.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl-4-anilinopiperidine-d5 typically involves the introduction of deuterium atoms into the parent compound, N-tert-Butoxycarbonyl-4-anilinopiperidine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often involve the use of a suitable solvent such as chloroform, dichloromethane, ethyl acetate, or methanol.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict control of reaction parameters and purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: N-tert-Butoxycarbonyl-4-anilinopiperidine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-tert-Butoxycarbonyl-4-anilinopiperidine-d5 has a wide range of applications in scientific research:
Chemistry: Used as a labeled building block in the synthesis of complex molecules.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of drugs.
Industry: Applied in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-tert-Butoxycarbonyl-4-anilinopiperidine-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique advantage in studying reaction mechanisms and kinetics. The compound can act as a probe to investigate enzyme-catalyzed reactions and metabolic pathways, offering insights into the molecular interactions and transformations.
Vergleich Mit ähnlichen Verbindungen
- N-tert-Butoxycarbonyl-4-anilinopiperidine
- N-tert-Butoxycarbonyl-4-anilinopiperidine-d3
- N-tert-Butoxycarbonyl-4-anilinopiperidine-d7
Comparison: N-tert-Butoxycarbonyl-4-anilinopiperidine-d5 is unique due to its specific deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Compared to its non-deuterated counterpart, it offers improved analytical capabilities in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Eigenschaften
CAS-Nummer |
1346602-82-1 |
|---|---|
Molekularformel |
C16H24N2O2 |
Molekulargewicht |
281.411 |
IUPAC-Name |
tert-butyl 4-(2,3,4,5,6-pentadeuterioanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-14(10-12-18)17-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/i4D,5D,6D,7D,8D |
InChI-Schlüssel |
HTIWISWAPVQGMI-UPKDRLQUSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2 |
Synonyme |
4-(Phenylamino)-1-piperidinecarboxylic Acid-d5 1,1-Dimethylethyl Ester; 4-Phenylaminopiperidine-1-carboxylic Acid-d5 tert-Butyl Ester; 1-(tert-Butyloxycarbonyl)-4-(phenylamino)piperidine-d5; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-deoxy-D-[UL-13C5]ribose](/img/structure/B583565.png)



![[2'-13C]2'-Deoxyuridine](/img/structure/B583574.png)

![(4S,4Ar,5S,6S)-4-[2,2-bis(trideuteriomethyl)butanoyloxy]-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B583579.png)



![1,2,3,5,6,8A-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B583585.png)
